2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide
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Overview
Description
2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group, an isopropyl group, and a 4-methoxy-benzyl group attached to an acetamide backbone, making it a versatile molecule for research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide typically involves the following steps:
Acetylation: The starting material, 4-methoxy-benzylamine, is acetylated using acetyl chloride to form N-(4-methoxy-benzyl)acetamide.
Chlorination: The acetylated product undergoes chlorination to introduce the chloro group, resulting in 2-chloro-N-(4-methoxy-benzyl)acetamide.
Isopropyl Introduction: Finally, the isopropyl group is introduced through a reaction with isopropylamine, yielding the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Alkyl or aryl derivatives of the original compound.
Scientific Research Applications
2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a building block for bioactive molecules or as a probe in biological studies.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-Chloro-N-methoxy-N-methylacetamide: Similar structure but with a methoxy group instead of a benzyl group.
2-Chloro-N-ethyl-N-(4-methoxy-benzyl)-acetamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of the 4-methoxy-benzyl group, in particular, provides distinct chemical properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatility and unique structure make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(2)15(13(16)8-14)9-11-4-6-12(17-3)7-5-11/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYMWRBLASHFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)OC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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